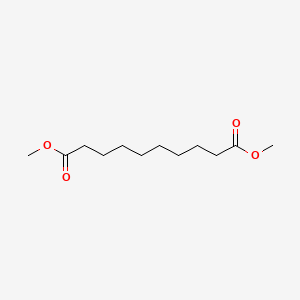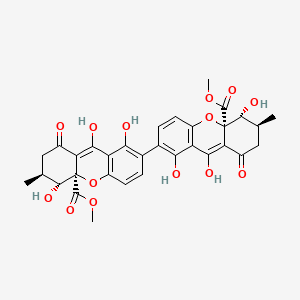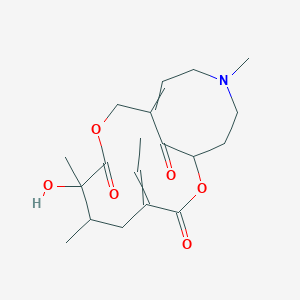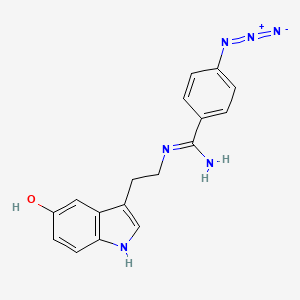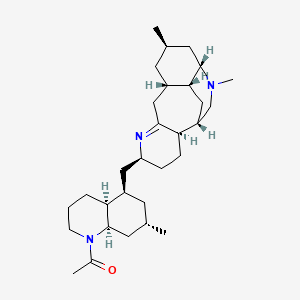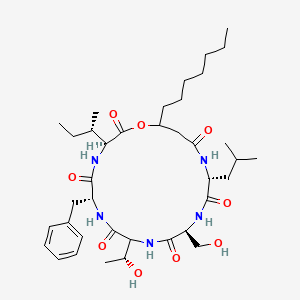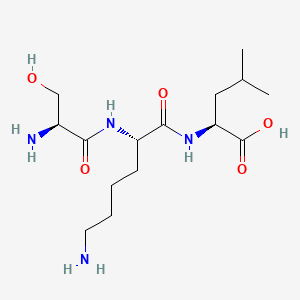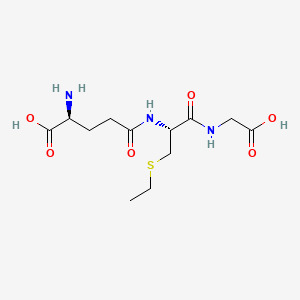![molecular formula C19H23N5O4 B1681023 Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate CAS No. 677773-91-0](/img/structure/B1681023.png)
Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate
Übersicht
Beschreibung
“Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate” is a compound with the molecular formula C19H23N5O4 . It is a member of the Immunology/Inflammation class of compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic ring system, attached to a benzene ring via a methyl group. The purine ring has an amino group and a butoxy group attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 385.4 g/mol . It has a topological polar surface area of 120 Ų, indicating its polarity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . Its XLogP3-AA value is 1.9, suggesting its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
- The synthesis of novel polyurethanes containing a nonlinear optical chromophore, demonstrating significant thermal stability and solubility in common organic solvents, highlights the material's potential for advanced optical applications (Lee & Park, 2002).
Chemical Synthesis and Applications
- A study on 5-amino-5-deoxyribose derivatives presents the synthesis route and potential utility of these compounds in creating reversed nucleosides, indicating a broad spectrum of biochemical applications (Leonard & Carraway, 1966).
Reactions and Mechanisms
- Research into the hydrolysis of products obtained from reactions of diethyl acetylenedicarboxylate with amines explores the formation of various compounds, contributing to the understanding of organic reaction mechanisms (Iwanami et al., 1964).
Heterocyclic Systems Synthesis
- Another study focuses on the synthesis of heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, showcasing the creation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and related compounds, underlining the chemical versatility and potential for pharmaceutical development (Selič et al., 1997).
Nonlinear Optical Materials
- A study on T-type polyurethanes with high thermal stability for second harmonic generation applications reveals the synthesis and characterization of materials with potential in nonlinear optics and photonics (Lee, Bang, & Baek, 2005).
Eigenschaften
IUPAC Name |
methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXILFZWMVNDOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



